molecular formula C22H22N2O3S B322211 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

Cat. No.: B322211
M. Wt: 394.5 g/mol
InChI Key: UAPNKPGJTORZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a 3-methylbenzamide moiety. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multiple steps. One common method is the reaction of 3,5-dimethylbenzenesulfonyl chloride with 4-aminophenyl-3-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide
  • N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H22N2O3S/c1-15-5-4-6-18(12-15)22(25)23-19-7-9-21(10-8-19)28(26,27)24-20-13-16(2)11-17(3)14-20/h4-14,24H,1-3H3,(H,23,25)

InChI Key

UAPNKPGJTORZMR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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